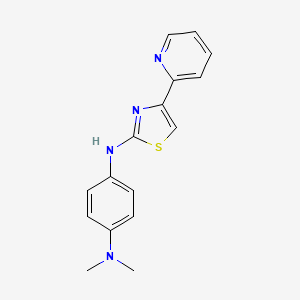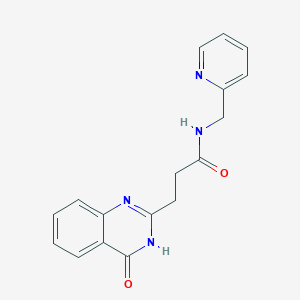
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
WAY-616361 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-616361 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology, it is used to investigate the role of ADP-ribosyltransferase enzymes in cellular processes. In medicine, it is being explored for its potential therapeutic applications, particularly in the treatment of diseases involving PARP-1, such as cancer. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
WAY-616361 exerts its effects by inhibiting the activity of diphtheria toxin-like ADP-ribosyltransferase 3 (ARTD3), also known as PARP-1. This enzyme is involved in the repair of DNA damage and the regulation of various cellular processes. By inhibiting PARP-1, WAY-616361 can interfere with DNA repair mechanisms, leading to cell death in cancer cells that rely on PARP-1 for survival .
Comparison with Similar Compounds
WAY-616361 is unique in its specific inhibition of PARP-1. Similar compounds include other PARP inhibitors such as olaparib, rucaparib, and niraparib. These compounds also target PARP enzymes but may have different selectivity and potency profiles.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-11-12-5-3-4-10-18-12)9-8-15-20-14-7-2-1-6-13(14)17(23)21-15/h1-7,10H,8-9,11H2,(H,19,22)(H,20,21,23) |
InChI Key |
LHJLGHGHHDKLMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B10804545.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopentanecarboxamide](/img/structure/B10804546.png)
![4-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B10804548.png)
![3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B10804549.png)
![1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone](/img/structure/B10804556.png)

![N-[4-(dimethylamino)phenyl]-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine](/img/structure/B10804570.png)
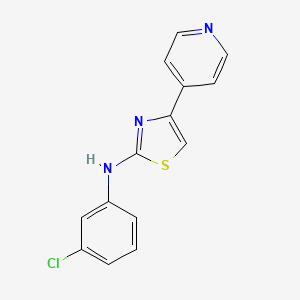
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B10804579.png)
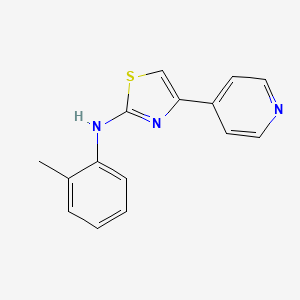
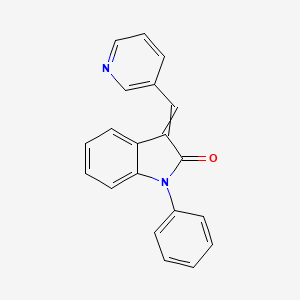
![2-(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-3-phenyl-propionic acid](/img/structure/B10804599.png)
![2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B10804606.png)
